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Abstract
Capmatinib dihydrochloride (formerly INCB28060), marketed as Tabrecta®, is a potent and

selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor)

receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of

the discovery and development of capmatinib, from its initial identification and preclinical

evaluation to its clinical validation and approval for the treatment of metastatic non-small cell

lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

Introduction: Targeting the MET Pathway in Cancer
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,

hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell

proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations

such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in

various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the

MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations,

which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory

domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed

to specifically target and inhibit this dysregulated MET signaling.
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Discovery and Preclinical Development
Lead Identification and Optimization
Capmatinib was discovered through a targeted drug discovery program aimed at identifying

potent and selective small-molecule inhibitors of MET. High-throughput screening and

subsequent structure-activity relationship (SAR) studies led to the identification of a novel

series of compounds with the desired inhibitory profile. Optimization of this series for potency,

selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical

candidate.

Mechanism of Action
Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of

the MET kinase domain, preventing autophosphorylation and the subsequent activation of

downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3]

By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival,

and migration.[4]

In Vitro Pharmacology
Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib
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Assay Type Cell Line/System IC50 Reference

Cell-free c-MET

kinase assay
- 0.13 nM [6]

Cell-based MET

phosphorylation assay

Various cancer cell

lines
- [6]

Cell proliferation

assay

MET-dependent

cancer cell lines
- [6]

Anchorage-

independent growth

assay

MET-dependent

cancer cell lines
- [6]

Cell migration assay
MET-dependent

cancer cell lines
- [6]

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a

reported selectivity of over 10,000-fold.[7]

In Vivo Pharmacology
The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human

cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

Tumor Model Dosing Regimen
Tumor Growth
Inhibition

Reference

MET-amplified gastric

cancer
Oral, twice daily Dose-dependent [6]

MET-mutant lung

cancer
Oral, twice daily Significant [2]

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these

models at well-tolerated doses.[6]
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Clinical Development
Phase I Studies
Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose

(RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the

RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity

was observed in patients with MET-dysregulated cancers.

The GEOMETRY mono-1 Phase II Study
The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated

the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14

skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

Efficacy Endpoint
Treatment-Naïve
Patients (n=60)

Previously Treated
Patients (n=100)

Reference

Overall Response

Rate (ORR)

68% (95% CI: 55.0-

79.7)

44% (95% CI: 34.1-

54.3)
[10]

Median Duration of

Response (DoR)

12.6 months (95% CI:

5.6-NE)

9.7 months (95% CI:

5.6-13.0)
[11]

Median Progression-

Free Survival (PFS)

9.13 months (95% CI:

5.52-13.86)

5.42 months (95% CI:

4.17-6.97)
[12]

CI: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1

Study (All Cohorts, n=373)
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Adverse Event All Grades Grade 3-4 Reference

Peripheral edema 47% - [10]

Nausea 35% - [10]

Increased blood

creatinine
21% - [10]

Vomiting 20% - [10]

Dyspnea - 5% [10]

The most common treatment-related adverse events were generally mild to moderate in

severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity

in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated

approval by the FDA.[3][10]

Synthesis of Capmatinib Dihydrochloride
The synthesis of capmatinib dihydrochloride can be achieved through a multi-step process.

A representative synthetic route is outlined below.[13][14]

Experimental Protocol: Synthesis of Capmatinib
A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a

general overview of a potential synthetic route is as follows:

Synthesis of the quinoline fragment: This typically involves the construction of the quinoline

ring system with appropriate functionalization for subsequent coupling reactions.[14]

Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a

condensation reaction followed by cyclization.

Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often

via a Suzuki or other cross-coupling reaction.

Final modifications and salt formation: The final steps may involve amide bond formation and

subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]
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Visualizations
MET Signaling Pathway and Inhibition by Capmatinib
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Caption: MET signaling pathway and its inhibition by Capmatinib.

Experimental Workflow: GEOMETRY mono-1 Trial
Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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